2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
CAS No.: 175203-97-1
Cat. No.: VC2001823
Molecular Formula: C11H8BrClOS
Molecular Weight: 303.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-97-1 |
|---|---|
| Molecular Formula | C11H8BrClOS |
| Molecular Weight | 303.6 g/mol |
| IUPAC Name | 2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H8BrClOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 |
| Standard InChI Key | HBNULIMIUQEVFS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr |
| Canonical SMILES | CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS: 175203-97-1) is a brominated ketone containing a benzo[b]thiophene ring system. The compound features a sulfur-containing heterocyclic structure combined with a bromo-substituted ethanone moiety. The presence of halogen substituents (bromine and chlorine) and the methyl group on the benzo[b]thiophene skeleton contributes to its unique chemical properties and reactivity profile.
The compound belongs to several chemical categories including aliphatic heterocycles, aromatic heterocycles, ketones, and aryl halides, reflecting its complex structural features . These structural characteristics make it valuable in various chemical applications, particularly as a building block in organic synthesis.
Basic Identifiers
Table 1 presents the key identifiers of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one:
| Parameter | Information |
|---|---|
| CAS Number | 175203-97-1 |
| Molecular Formula | C₁₁H₈BrClOS |
| Molecular Weight | 303.60 g/mol |
| IUPAC Name | 2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |
| MDL Number | MFCD00173792 |
| InChI Key | HBNULIMIUQEVFS-UHFFFAOYSA-N |
| PubChem CID | 2779873 |
Table 1: Chemical identifiers of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
Structural Representation
The molecular structure features a benzo[b]thiophene core with a 5-chloro substituent on the benzene ring and a methyl group at the 3-position. The 2-position is connected to a bromoacetyl group (2-bromo-ethan-1-one). This structural arrangement contributes to the compound's reactivity, particularly at the brominated carbon, which serves as an electrophilic center for nucleophilic substitution reactions.
The SMILES notation representing this structure is: CC1=C(SC2=CC=C(Cl)C=C12)C(=O)CBr
| Property | Value |
|---|---|
| Physical State | Solid |
| Purity (Commercial) | 95% |
| Storage Recommendation | Sealed in dry conditions, 2-8°C |
| Packaging | Typically in amber glass bottle |
| Structural Features | Benzo[b]thiophene core with bromoketone functionality |
Table 2: Physical and chemical properties of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
Chemical Reactivity
The compound's reactivity is primarily determined by the bromoacetyl group, which makes it susceptible to nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for various transformations:
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Nucleophilic substitution at the brominated carbon
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Condensation reactions with nucleophiles such as amines, thiols, and alcohols
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Potential for metal-catalyzed coupling reactions
These reactive properties make it valuable as an intermediate in organic synthesis, particularly for the construction of more complex heterocyclic compounds.
Synthesis and Preparation Methods
The synthesis of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one typically involves a multi-step process beginning with the preparation of the benzo[b]thiophene core structure.
General Synthetic Route
The typical synthetic pathway involves:
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Preparation of the 5-chloro-3-methylbenzo[b]thiophene core
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Introduction of the ethanone moiety through Friedel-Crafts acylation
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Bromination of the resulting ketone to introduce the bromine atom
This sequence of reactions allows for the controlled construction of the target molecule with the desired substitution pattern.
Key Reaction Conditions
The specific reaction conditions can significantly impact the yield and purity of the final product. Typical conditions include:
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Use of Lewis acid catalysts (such as AlCl₃) for the Friedel-Crafts acylation step
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Controlled bromination conditions to ensure selective bromination at the α-carbon of the ketone
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Anhydrous conditions and inert atmosphere to prevent side reactions
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Careful temperature control, particularly during the bromination step
These synthetic approaches can be modified to optimize yield and purity based on specific requirements.
Applications in Chemical Research and Medicinal Chemistry
2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one has found applications in various fields, particularly in organic synthesis and potentially in medicinal chemistry research.
Role in Organic Synthesis
The compound serves as a versatile building block for the synthesis of more complex molecules due to its reactive bromoacetyl group. Its applications include:
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Synthesis of heterocyclic compounds through cyclization reactions
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Preparation of functionalized benzo[b]thiophene derivatives
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Construction of libraries of compounds for screening in drug discovery programs
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Development of novel materials with specific properties
These applications stem from the compound's ability to undergo various transformations through its electrophilic bromoacetyl group.
Comparison with Similar Compounds
2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one shares structural features with several related compounds, allowing for comparison of properties and applications.
Structural Analogues
Table 3 compares the target compound with some structural analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one | 175203-97-1 | C₁₁H₈BrClOS | 303.60 | Reference compound |
| 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one | 156801-47-7 | C₁₁H₈Cl₂OS | 259.15 | Chlorine instead of bromine |
| 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | 7039-74-9 | C₁₀H₆BrClO₂ | 273.51 | Oxygen instead of sulfur in the heterocycle |
| 2-Bromo-1-(thiophen-2-yl)ethanone | 10531-41-6 | C₆H₅BrOS | 205.07 | Non-fused thiophene ring |
Table 3: Comparison of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one with structural analogues
Reactivity Differences
The reactivity of these compounds differs primarily based on their structural features:
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The nature of the heterocycle (benzothiophene vs. benzofuran) affects the electronic distribution and consequently the reactivity of the bromoacetyl group
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The presence of additional substituents (like the 5-chloro and 3-methyl groups) influences the electronic properties of the molecule
-
The bromine versus chlorine as the halogen in the acetyl group affects the leaving group ability and reactivity in nucleophilic substitution reactions
These differences can be exploited to fine-tune the properties of the compounds for specific applications .
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